Methyl 2-chloro-3-cyano-6-(thiophen-2-yl)isonicotinate
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Overview
Description
Methyl 2-chloro-3-cyano-6-(thiophen-2-yl)isonicotinate is a heterocyclic compound that features a thiophene ring, which is a five-membered ring containing sulfurThiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-cyano-6-(thiophen-2-yl)isonicotinate typically involves the condensation of thiophene derivatives with various reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-cyano-6-(thiophen-2-yl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-chloro-3-cyano-6-(thiophen-2-yl)isonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-cyano-6-(thiophen-2-yl)isonicotinate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties could be attributed to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Methyl 2-chloro-3-cyano-6-(thiophen-2-yl)isonicotinate can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tioconazole: An antifungal agent.
Dorzolamide: Used in the treatment of glaucoma.
Sertaconazole Nitrate: An antifungal agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C12H7ClN2O2S |
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Molecular Weight |
278.71 g/mol |
IUPAC Name |
methyl 2-chloro-3-cyano-6-thiophen-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C12H7ClN2O2S/c1-17-12(16)7-5-9(10-3-2-4-18-10)15-11(13)8(7)6-14/h2-5H,1H3 |
InChI Key |
WKIOKILAJLIDQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1C#N)Cl)C2=CC=CS2 |
Origin of Product |
United States |
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